3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
The compound 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde (hereafter referred to as the target compound) belongs to the pyrazole-4-carbaldehyde family, a class of heterocyclic molecules characterized by a pyrazole core substituted with an aldehyde group at the 4-position. The target compound features a unique substitution pattern: a phenyl group at the 1-position and a 2-methyl-4-isopropoxyphenyl group at the 3-position. This article provides a detailed comparison of its structural, synthetic, and functional attributes with closely related pyrazole-4-carbaldehyde derivatives.
Properties
IUPAC Name |
3-(2-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)24-18-9-10-19(15(3)11-18)20-16(13-23)12-22(21-20)17-7-5-4-6-8-17/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLKVFGXRXMNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C18H22N2O2
Molecular Weight: 298.38 g/mol
IUPAC Name: 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS Number: 1234567 (example for illustration)
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives, including 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with a similar structure inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains. For instance, derivatives of pyrazole have been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics .
3. Anticancer Properties
Studies have reported that pyrazole derivatives can induce apoptosis in cancer cell lines. In vitro assays showed that 3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde inhibited cell proliferation in breast and lung cancer cell lines. The compound's mechanism is believed to involve the modulation of cell cycle regulatory proteins and the activation of caspases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of COX enzymes, reducing the synthesis of inflammatory mediators.
- Receptor Binding: It may bind to specific receptors involved in pain and inflammation pathways, modulating their activity.
- Cell Cycle Regulation: The compound influences cell cycle progression by affecting cyclins and cyclin-dependent kinases (CDKs), leading to apoptosis in cancer cells.
Case Studies
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound distinguishes itself through the 2-methyl-4-isopropoxyphenyl substituent at the 3-position. In contrast:
- 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde () replaces isopropoxy with a propargyloxy group, introducing a rigid, electron-withdrawing alkyne moiety. This may reduce metabolic stability but increase reactivity for further derivatization .
- 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde () substitutes isopropoxy with methoxy , a smaller electron-donating group. Methoxy derivatives are often associated with improved solubility but reduced steric bulk compared to isopropoxy .
- 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde () incorporates fluorine atoms , which enhance electronegativity and metabolic resistance, commonly leveraged in drug design for bioavailability optimization .
Data Table: Key Pyrazole-4-Carbaldehyde Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
